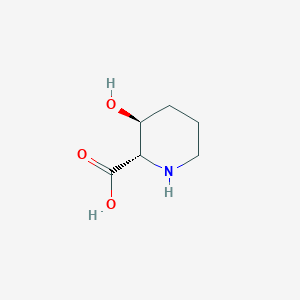

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449969 | |

| Record name | (2S,3S)-3-Hydroxypipecolic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176019-05-9 | |

| Record name | (2S,3S)-3-Hydroxypipecolic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

An In-depth Technical Guide to the Synthetic Pathways of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

This compound, a non-proteinogenic amino acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the specific cis stereochemical arrangement of the hydroxyl and carboxylic acid functionalities at the C2 and C3 positions, makes it a valuable synthon for introducing conformational constraints into peptide mimics and other complex bioactive molecules. The precise spatial orientation of its functional groups is crucial for molecular recognition and binding affinity to biological targets, including enzymes and receptors.

The primary challenge in synthesizing this molecule lies in the simultaneous and precise control of two adjacent stereocenters. This guide provides an in-depth exploration of the core synthetic strategies developed to overcome this challenge, focusing on the chemical logic and experimental rationale that underpin each approach.

Strategic Overview: Pathways to Stereochemical Control

The synthesis of this compound can be broadly categorized into several key strategies, each with its own merits regarding efficiency, scalability, and stereocontrol. This guide will focus on three dominant and scientifically robust approaches:

-

The Chiron Approach: Leveraging the inherent chirality of natural products, such as carbohydrates, as starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to direct the formation of the desired stereoisomer from prochiral precursors. This includes metal-catalyzed hydrogenations, cyclizations, and other transformations.

-

Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters within an advanced intermediate to direct the stereochemical outcome of subsequent reactions, such as cycloadditions.

The Chiron Approach: Synthesis from D-Glucose

The chiron approach utilizes readily available and enantiomerically pure starting materials from the "chiral pool" to construct complex targets. D-glucose is an exemplary starting material as its multiple stereocenters can be strategically manipulated to form the piperidine ring with the desired stereochemistry.

Causality and Mechanistic Rationale

The logic of this pathway is to transfer the well-defined stereochemistry of the carbohydrate starting material to the final product. A key transformation involves an intramolecular reductive amination or a similar cyclization strategy to form the piperidine ring. The stereocenters originating from D-glucose dictate the facial selectivity of key bond-forming steps, ensuring the correct relative and absolute stereochemistry.

Representative Synthetic Workflow

A common pathway from D-glucose involves its conversion into a key azido ester intermediate. The azide serves as a masked amine for the eventual piperidine nitrogen. The crucial cyclization step, often an intramolecular reaction of an amine with an ester, is followed by reduction to yield the piperidine ring.[1]

Caption: Chiron approach workflow from D-glucose.

Experimental Protocol: Key Cyclization Step

The following protocol is a representative example of the intramolecular cyclization and subsequent workup to form the core piperidine structure from a linear azido precursor derived from D-glucose.[1]

-

Reduction of Azide: The azido ester intermediate (1.0 eq) is dissolved in methanol. Palladium on carbon (10% Pd/C, 0.1 eq) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation (80 psi H₂) at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Cyclization: The resulting crude amine is dissolved in an appropriate solvent like methanol and heated to reflux for 6-8 hours to facilitate intramolecular cyclization via aminolysis of the ester.

-

Purification: The solvent is removed in vacuo, and the resulting cyclic amide (a lactam) is purified by column chromatography on silica gel.

-

Final Steps: The lactam is then subjected to further steps including reduction of the amide and oxidation of a primary alcohol to the carboxylic acid to yield the final product.

Asymmetric Catalysis: Biocatalytic Desymmetrization

Asymmetric catalysis offers a more direct route by creating chirality from achiral or racemic starting materials. Biocatalysis, using enzymes or whole-cell systems, is particularly powerful due to the exceptional stereoselectivity of enzymes. A key strategy for synthesizing the (2S,3S) target involves the asymmetric reduction of a prochiral precursor, N-Boc-3-piperidone, to generate the chiral intermediate (S)-N-Boc-3-hydroxypiperidine.

Causality and Mechanistic Rationale

Ketoreductase (KRED) enzymes, often used in conjunction with a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), can reduce a ketone to a hydroxyl group with extremely high enantioselectivity.[2] The enzyme's chiral active site binds the substrate in a specific orientation, allowing hydride delivery (from NADH or NADPH) to only one face of the carbonyl, thus producing a single enantiomer of the alcohol. This intermediate is then carried forward to install the C2 carboxylic acid group.

Caption: Biocatalytic reduction for chiral intermediate synthesis.

Experimental Protocol: Asymmetric Reduction of N-Boc-3-piperidone

This protocol is based on an optimized, whole-cell biocatalytic system co-expressing ketoreductase and glucose dehydrogenase for cofactor regeneration.[2]

-

Reaction Setup: A buffered solution (100 mmol·L⁻¹ PBS, pH 6.5) is prepared containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹) as the sacrificial reductant for cofactor regeneration, and NADP⁺ (0.2 g·L⁻¹).

-

Biocatalyst Addition: The biocatalyst, either whole cells or the cell-free extract of E. coli co-expressing the desired ketoreductase and glucose dehydrogenase (30 g·L⁻¹ wet cells), is added to the mixture.

-

Reaction Conditions: The reaction is maintained at 35 °C with stirring. The pH is controlled at 6.5 throughout the reaction by the addition of 2 mol·L⁻¹ NaOH solution.

-

Monitoring: The reaction progress is monitored by HPLC or TLC until conversion is >99%.

-

Workup and Extraction: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude (S)-N-Boc-3-hydroxypiperidine is purified by column chromatography to yield the product with high optical purity (>99% ee).[2]

Substrate Control: Hetero-Diels-Alder Cycloaddition

This advanced strategy involves creating a dihydropyridine intermediate that can undergo a diastereoselective cycloaddition reaction. The reaction of a chiral N-imino-1,2-dihydropyridine with singlet oxygen in a [4+2] hetero-Diels-Alder reaction is a sophisticated method to install the C3-hydroxyl group with the correct cis relationship to the eventual C2-substituent.[3]

Causality and Mechanistic Rationale

The stereochemistry of the reaction is controlled by the existing chiral center on the dihydropyridine nitrogen. The singlet oxygen is directed to one face of the diene, leading to the formation of a cyclic peroxide intermediate. Subsequent reduction of this peroxide yields the desired cis-3-hydroxy-tetrahydropyridine derivative. This substrate-controlled approach ensures high diastereoselectivity.

Caption: Hetero-Diels-Alder pathway for stereocontrol.

Experimental Protocol: Singlet Oxygen Cycloaddition

The following is a generalized protocol for the key cycloaddition step.[3]

-

Reaction Setup: The chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane, along with a photosensitizer (e.g., Rose Bengal).

-

Singlet Oxygen Generation: The solution is cooled (typically to -78 °C) and oxygen is bubbled through it while being irradiated with a visible light source (e.g., a 500W tungsten-halogen lamp) to generate singlet oxygen in situ.

-

Reaction Progress: The reaction is monitored by TLC for the consumption of the starting material.

-

Reduction: Once the cycloaddition is complete, a reducing agent (e.g., thiourea or triphenylphosphine) is added directly to the cold reaction mixture to reduce the cyclic peroxide intermediate to the corresponding diol.

-

Workup and Purification: The reaction is warmed to room temperature, the solvent is removed, and the crude product is purified by silica gel chromatography to isolate the cis-3-hydroxytetrahydropyridine derivative.

Quantitative Comparison of Synthetic Pathways

| Synthetic Strategy | Starting Material | Key Transformation | Reported Yield | Stereoselectivity | Reference |

| Chiron Approach | D-Glucose | Intramolecular Reductive Amination | Good overall | High (template-based) | [1] |

| Biocatalytic Reduction | N-Boc-3-piperidone | Enzymatic Ketone Reduction | >95% (for reduction step) | >99% ee | [2] |

| Diels-Alder Cycloaddition | Chiral Dihydropyridine | [4+2] Cycloaddition with ¹O₂ | Good | High diastereoselectivity | [3] |

Conclusion

The synthesis of this compound is a testament to the ingenuity of modern synthetic organic chemistry. The choice of synthetic route depends heavily on the specific requirements of the research or development program, including scalability, cost of starting materials, and access to specialized equipment or catalysts. The chiron approach provides a reliable, albeit often lengthy, route grounded in the use of natural products. Substrate-controlled methods like the hetero-Diels-Alder reaction offer elegant solutions for achieving high diastereoselectivity. For industrial applications, biocatalytic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmentally friendly nature, representing a powerful and sustainable approach to producing this critical chiral building block.

References

- Title: Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)

- Title: Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors Source: PubMed URL

- Title: Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Asymmetric Synthesis of Pipecolic Acid and Derivatives Source: Thieme Chemistry URL

- Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: PubMed Central URL

- Title: (2S,3R)

- Title: Synthesis and conformational analysis of 3-hydroxypipecolic acid analogs via CSI-mediated stereoselective amination Source: ResearchGate URL

- Title: Enantioselective synthesis of (S)

- Title: Efficient Asymmetric Synthesis of (S)

- Title: Asymmetric synthesis of 2-substituted piperidin-3-ols Source: ResearchGate URL

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this specific stereoisomer (CAS: 176019-05-9), this document leverages advanced predictive methodologies alongside fundamental spectroscopic principles to offer a robust characterization. This approach not only provides a detailed understanding of the molecule's spectral features but also serves as a practical framework for the analysis of related compounds.

Introduction to this compound

This compound belongs to the class of non-proteinogenic amino acids and is a derivative of piperidine. Its rigid cyclic structure, combined with the presence of a carboxylic acid, a secondary amine, and a hydroxyl group, imparts unique conformational properties and the potential for diverse chemical interactions. These features make it a valuable chiral building block in the synthesis of complex pharmaceutical agents. The specific stereochemistry at the C2 and C3 positions is crucial for its biological activity and molecular recognition in various enzymatic and receptor systems.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₁₁NO₃

-

Molecular Weight: 145.16 g/mol

-

CAS Number: 176019-05-9

The following sections will delve into the predicted spectroscopic data for this molecule, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrum (MS), and Infrared (IR) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as D₂O would exhibit distinct signals for each of the non-exchangeable protons. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and N) and the rigid chair-like conformation of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H2 | 3.5 - 3.7 | Doublet | J ≈ 4-6 |

| H3 | 4.0 - 4.2 | Multiplet | - |

| H4ax | 1.6 - 1.8 | Multiplet | - |

| H4eq | 1.9 - 2.1 | Multiplet | - |

| H5ax | 1.5 - 1.7 | Multiplet | - |

| H5eq | 1.8 - 2.0 | Multiplet | - |

| H6ax | 2.9 - 3.1 | Multiplet | - |

| H6eq | 3.2 - 3.4 | Multiplet | - |

Causality behind Experimental Choices: The choice of a protic deuterated solvent like D₂O is strategic. It allows for the exchange of the acidic protons of the carboxylic acid (-COOH), the hydroxyl group (-OH), and the secondary amine (-NH), simplifying the spectrum by removing their signals and associated complex splitting patterns. This focuses the analysis on the carbon-bound protons, providing a clearer picture of the core molecular structure.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the six carbon atoms in this compound, six distinct signals are expected in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 60 - 65 |

| C3 | 68 - 72 |

| C4 | 25 - 30 |

| C5 | 22 - 27 |

| C6 | 45 - 50 |

| C=O | 175 - 180 |

Expertise & Experience Insights: The downfield chemical shift of the carbonyl carbon (C=O) is highly characteristic of carboxylic acids.[1][2] The carbons directly attached to the electronegative oxygen (C3) and nitrogen (C2 and C6) atoms are also shifted downfield compared to the other aliphatic carbons (C4 and C5).

Experimental Protocol: NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O. Ensure complete dissolution.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm) to ensure the carbonyl carbon is observed.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

-

Diagram of NMR Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

-

Positive Ion Mode: The molecule is expected to readily protonate at the secondary amine to give the [M+H]⁺ ion at m/z 146.0812.

-

Negative Ion Mode: Deprotonation of the carboxylic acid would result in the [M-H]⁻ ion at m/z 144.0666.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted exact mass for the neutral molecule [M] (C₆H₁₁NO₃) is 145.0739.

Fragmentation Pattern

While detailed fragmentation is dependent on the specific MS/MS conditions, some predictable fragmentation pathways can be anticipated:

-

Loss of H₂O: Dehydration from the hydroxyl group is a common fragmentation pathway for alcohols.

-

Loss of CO₂: Decarboxylation of the carboxylic acid moiety is another characteristic fragmentation.

-

Ring Opening: Cleavage of the piperidine ring can lead to a variety of smaller fragment ions.

Diagram of ESI-MS Logic

Experimental Protocol: LC-MS Data Acquisition

For a comprehensive analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

LC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase (e.g., acetonitrile or methanol). This will ensure the compound is well-retained and separated from any impurities.

-

-

MS Detection:

-

Utilize an ESI source.

-

Acquire data in both positive and negative ion modes in separate runs or using polarity switching if available.

-

Perform a full scan analysis to identify the parent ions.

-

Conduct tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200-3500 | Broad, Medium |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O (Alcohol/Acid) | Stretching | 1050-1250 | Medium |

| N-H (Amine) | Bending | 1550-1650 | Medium |

Trustworthiness of Interpretation: The presence of a very broad absorption band from 2500 to 3300 cm⁻¹, overlapping with the C-H stretching region, is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3] This, in conjunction with a strong carbonyl (C=O) absorption around 1700-1725 cm⁻¹, provides strong evidence for the carboxylic acid functionality. The O-H stretch of the alcohol and the N-H stretch of the amine will likely appear as a broad feature superimposed on the carboxylic acid O-H band.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is ideal for observing intermolecular hydrogen bonding.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and simple method that requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the IR spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound based on predictive methods and fundamental principles. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, offers a valuable resource for researchers working with this compound and related structures. The self-validating nature of the described experimental workflows ensures that when this data is acquired, it will be of high quality and suitable for unambiguous structure confirmation, thereby supporting advancements in drug discovery and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

Sources

An In-depth Technical Guide to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

Introduction: Unveiling a Chiral Scaffold of Therapeutic Potential

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid belonging to the piperidine class of organic compounds. Its rigid, chiral structure, featuring both a hydroxyl and a carboxylic acid functional group with a specific cis stereochemical relationship, makes it a highly valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1][2] Unlike its more prevalent (2S,3R) or trans diastereomer, the (2S,3S) isomer presents a unique spatial arrangement of functional groups, offering distinct opportunities for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of its identification, synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.

Part 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 176019-05-9 [1]

It is critical to distinguish this from the CAS number of its diastereomer, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, which is 112241-70-0.[3][4]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 176019-05-9 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | cis-3-Hydroxy-L-pipecolic acid | |

| Class | Chiral Building Block, Piperidine Derivative | [1] |

Part 2: Synthesis and Strategic Considerations

The synthesis of stereochemically pure this compound is a non-trivial challenge that requires precise control over multiple stereocenters. While numerous routes exist for piperidine derivatives, a common and effective strategy involves the stereoselective reduction of a pyridinium precursor followed by chiral resolution and functional group manipulation.

The following workflow outlines a plausible, multi-step synthesis adapted from methodologies for related chiral hydroxypiperidines.[5] The causality behind this pathway lies in establishing the core piperidine ring first, followed by the introduction of chirality through resolution, and finally, deprotection to yield the target compound.

Experimental Protocol: A Representative Synthetic Pathway

Step 1: Catalytic Hydrogenation of 3-Hydroxypyridine

-

Rationale: This step creates the racemic piperidine backbone. The use of a robust catalyst like Rhodium on carbon (Rh/C) is effective for aromatic ring reduction under pressure.

-

Charge a high-pressure autoclave with 3-hydroxypyridine (1.0 eq), 5% Rh/C catalyst (0.01 eq), and an appropriate solvent such as water or ethanol.

-

Pressurize the vessel with hydrogen gas (e.g., 5-6 MPa) and heat to approximately 80-90°C.

-

Maintain the reaction for 24-48 hours, monitoring for hydrogen uptake.

-

After cooling and venting, filter the reaction mixture to remove the catalyst. The resulting solution contains racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution using a Resolving Agent

-

Rationale: This is the critical step for isolating the desired enantiomer. A chiral acid, like D-pyroglutamic acid, forms diastereomeric salts with the racemic piperidine, which have different solubilities and can be separated by fractional crystallization.

-

To the aqueous solution of racemic 3-hydroxypiperidine, add D-pyroglutamic acid (0.5 eq, as only one enantiomer will react to form the desired salt).

-

Reflux the solution in ethanol to facilitate salt formation.

-

Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate.

-

Isolate the solid by filtration and recrystallize from a suitable solvent to achieve high diastereomeric purity.

Step 3: N-Protection and Liberation of the Chiral Amine

-

Rationale: Protection of the nitrogen atom, typically with a Boc group (tert-butoxycarbonyl), is essential to prevent side reactions in subsequent steps and improve handling and solubility.

-

Suspend the diastereomeric salt in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

-

Add a base (e.g., NaOH or Na₂CO₃) to neutralize the pyroglutamic acid and liberate the free (S)-3-hydroxypiperidine.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature.

-

After reaction completion (monitored by TLC or LC-MS), perform an aqueous workup. Extract the N-Boc protected product into an organic solvent, dry, and concentrate to yield (S)-N-Boc-3-hydroxypiperidine.

Step 4: Oxidation and Esterification (Hypothetical Route to Carboxylic Acid)

-

Rationale: A selective oxidation of the primary alcohol (if starting from a different precursor) or, more plausibly, a route involving carboxylation at the C2 position is required. For this specific target, a more advanced asymmetric synthesis starting from a chiral pool material like L-glutamic acid would likely be employed commercially. However, continuing from our intermediate, a directed C-H activation/carboxylation or a multi-step sequence involving deprotonation and reaction with a carboxylating agent would be necessary. This remains a challenging transformation requiring significant process development.

Visualization: Synthetic Workflow

Caption: A plausible synthetic pathway to the target compound.

Part 3: Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemistry of the final compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.

Protocol: HPLC and LC-MS Analysis

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. When coupled with Mass Spectrometry (LC-MS), it provides simultaneous confirmation of the molecular weight. Chiral HPLC is necessary to confirm enantiomeric purity.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable diluent, such as a water/acetonitrile mixture.

-

Chromatographic System (Purity):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Detection: UV at 210 nm and/or CAD/ELSD for non-chromophoric detection.

-

-

Chromatographic System (Chiral):

-

Column: A chiral stationary phase, such as a cyclodextrin- or cellulose-based column.

-

Mobile Phase: Isocratic mixture of hexane/ethanol with a small amount of an acidic or basic modifier, to be optimized.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Expected Ion: [M+H]⁺ = 146.0761 m/z.

-

Analysis: Monitor for the exact mass to confirm elemental composition.

-

Spectroscopic Characterization (NMR)

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming atom connectivity and stereochemistry.

-

¹H NMR: Expect complex, coupled signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the piperidine ring protons. The protons at the stereocenters (C2 and C3) will show specific coupling constants (J-values) that can help confirm the cis relative stereochemistry.

-

¹³C NMR: Expect 6 distinct carbon signals, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (~170-180 ppm).

Visualization: Analytical Validation Workflow

Caption: A standard workflow for analytical validation.

Part 4: Biological Significance and Therapeutic Potential

While specific biological activity data for the (2S,3S) isomer is sparse in public literature, the broader class of hydroxypiperidines is of significant interest in drug discovery.[6] The structural motifs present in this molecule suggest several potential areas of application.

-

Enzyme Inhibition: As a cyclic amino acid analogue, it can act as a mimic of natural substrates. Hydroxylated piperidines are well-known scaffolds for glycosidase inhibitors, which have applications in antiviral and anti-diabetic therapies.[6] The specific stereochemistry would be crucial for fitting into an enzyme's active site.

-

Neuropharmacology: The piperidine ring is a common feature in centrally active compounds. Related structures, such as derivatives of hydroxypyrrolidine carboxylic acid, have shown activity as GABA and dopamine agonists, suggesting potential in treating neurodegenerative diseases like Parkinson's or Alzheimer's.[]

-

Peptidomimetics and Scaffolding: The constrained conformation of the molecule makes it an excellent scaffold for building more complex molecules. Incorporating it into a peptide sequence can induce specific secondary structures (e.g., turns), which is a key strategy in designing protease inhibitors or other drugs that target protein-protein interactions. The (2S,3R) isomer, for example, is a component of the HIV protease inhibitor palinavir.[3]

Visualization: Structure to Potential Function

Caption: Relationship between molecular features and potential roles.

References

-

2-Piperidinecarboxylicacid, 3-hydroxy-, (2S,3R)- [112241-70-0] | Chemsigma. [Link]

-

2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7] | Chemsigma. [Link]

-

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171 - Chemspace. [Link]

-

(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. [Link]

-

Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chem Biol Drug Des., 92(1), 1-13. [Link]

- CN105439939A - Synthetic method of (S)

Sources

- 1. 176019-05-9|this compound|BLD Pharm [bldpharm.com]

- 2. chem-tools.com [chem-tools.com]

- 3. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 4. 2-Piperidinecarboxylicacid, 3-hydroxy-, (2S,3R)- [112241-70-0] | Chemsigma [chemsigma.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid chemical properties

An In-depth Technical Guide to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This compound is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest within the scientific community. As a substituted derivative of pipecolic acid, its rigid conformational structure, combined with the stereospecific arrangement of its hydroxyl and carboxylic acid functionalities, makes it a highly valuable chiral building block in asymmetric synthesis and a compelling scaffold for medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, reactivity, and applications, intended for researchers and professionals engaged in drug discovery and organic synthesis.

Core Structural and Physicochemical Properties

This compound belongs to the class of piperidines, which are saturated heterocyclic compounds containing a six-membered ring with one nitrogen atom.[1] The defining features of this molecule are the carboxylic acid at the C2 position and a hydroxyl group at the C3 position, with a syn relationship between them (both substituents are on the same face of the ring). This specific stereochemistry is critical for its interaction with biological targets and its utility as a chiral synthon.

Molecular Structure

The molecule possesses two stereocenters at the C2 and C3 carbons, leading to four possible stereoisomers. The (2S,3S) configuration imparts a unique three-dimensional geometry that influences its physical properties and biological activity.

Caption: Chemical structure of this compound.

Physicochemical Data

The combination of a basic secondary amine, an acidic carboxylic acid, and a polar hydroxyl group results in a zwitterionic character in solution and dictates its physical properties.

| Property | Value | Source |

| CAS Number | 176019-05-9 | [2] |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1CCC(=O)O">C@HO | [2] |

| Storage | Keep in dark place, sealed in dry, room temperature | [2] |

Spectroscopic Characterization

Definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on the functional groups present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the cyclic structure and stereocenters. The proton on the carboxylic acid (COOH) would appear as a very broad signal significantly downfield, typically in the 10-12 ppm range.[3] The protons on the carbons bearing the hydroxyl and carboxyl groups (H2 and H3) would resonate in the 3-4.5 ppm region, with their coupling constants providing critical information about their syn dihedral angle. The remaining piperidine ring protons would appear further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the 160-185 ppm region.[3] The carbons attached to the hydroxyl group (C3) and the nitrogen (C2, C6) would appear in the 50-80 ppm range. The remaining aliphatic carbons of the ring would be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band is expected from 2500-3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] This band will overlap with the N-H stretch of the secondary amine and the C-H stretches. A strong carbonyl (C=O) stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹.[3]

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 146.1. Signature fragmentation patterns for carboxylic acids often involve the sequential loss of H₂O (18 Da) and CO (28 Da).[3]

| Spectroscopic Data (Expected) | Characteristic Signal / Feature |

| ¹H NMR | ~10-12 ppm (broad s, 1H, COOH); ~3.0-4.5 ppm (m, 2H, H2/H3) |

| ¹³C NMR | ~160-185 ppm (C=O); ~50-80 ppm (C2, C3, C6) |

| IR (cm⁻¹) | 2500-3500 (very broad, O-H, N-H); 1700-1730 (strong, C=O) |

| MS (ESI+) | m/z = 146.1 [M+H]⁺ |

Chemical Reactivity and Transformations

The reactivity of this compound is governed by its three functional groups: a secondary amine, a secondary alcohol, and a carboxylic acid. This trifunctional nature allows for a wide range of chemical modifications, making it a versatile scaffold.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily protected or functionalized. A common reaction is the introduction of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which facilitates handling and subsequent reactions by preventing self-condensation and improving solubility in organic solvents.[4][5]

-

Carboxyl Group Reactions: The carboxylic acid can undergo standard transformations such as esterification (e.g., with methanol under acidic conditions) to form the corresponding methyl ester, or amidation via activation (e.g., with HATU or EDC) followed by reaction with an amine.[6]

-

Hydroxyl Group Reactions: The secondary alcohol can be acylated to form esters or oxidized to a ketone under carefully controlled conditions.

Caption: Key chemical transformations of the core scaffold.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is non-trivial and typically requires methods of asymmetric synthesis or chiral resolution. While specific literature for the (2S,3S) isomer is sparse, general strategies can be inferred from related syntheses.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule like L-glutamic acid or L-aspartic acid, a multi-step synthesis involving cyclization, reduction, and stereoselective hydroxylation can be envisioned.[7]

-

Asymmetric Catalysis: An asymmetric reduction of a suitable keto-precursor, such as N-protected 3-oxo-piperidine-2-carboxylate, using a chiral catalyst or enzyme (ketoreductase) could establish the desired stereocenters.[5]

-

Chiral Resolution: A racemic mixture of 3-hydroxypiperidine-2-carboxylic acid can be synthesized and subsequently resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.[7]

Workflow: Conceptual Asymmetric Synthesis

Caption: Conceptual workflow for the asymmetric synthesis.

Applications in Research and Drug Development

The rigid piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as metabolic stability and cell permeability. The specific (2S,3S) stereochemistry provides a precise vectoral presentation of functional groups for targeted molecular interactions.

-

Chiral Building Block: It serves as a valuable intermediate for the synthesis of complex, biologically active molecules.[2] Chiral piperidines are core components of numerous pharmaceuticals, including treatments for cancer and neurological disorders.[4][6] For instance, the related intermediate (S)-N-Boc-3-hydroxypiperidine is crucial for synthesizing the anticancer drug ibrutinib.[5]

-

Scaffold for Drug Design: The molecule can be elaborated at its three functionalization points to create libraries of compounds for screening against various biological targets, such as enzymes and receptors. Its constrained conformation can enhance binding affinity and selectivity compared to more flexible acyclic analogues.[6]

-

Asymmetric Catalysis: Due to its chiral nature, it has potential for use as a ligand in asymmetric metal catalysis, facilitating the synthesis of other enantiomerically pure compounds.[6]

Representative Experimental Protocol

Protocol: N-Boc Protection of this compound

This protocol describes a standard procedure for protecting the secondary amine, a common first step for further synthetic modifications.

Objective: To synthesize (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dioxane and Water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Validation: The success of the reaction is confirmed by NMR (disappearance of the N-H proton signal and appearance of the Boc group's characteristic signals at ~1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion for the N-Boc protected product).

Conclusion

This compound is a stereochemically rich and synthetically versatile molecule. Its defined three-dimensional structure and multiple points for chemical diversification make it an important tool for constructing complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such chiral building blocks in drug discovery and development is poised to expand, warranting further investigation into its synthesis and application.

References

- (2S,3R)-3-hydroxypiperidine-2-carboxylic acid - Smolecule. (URL: )

- (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. (URL: )

- (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid - Smolecule. (URL: )

- 176019-05-9|this compound - BLDpharm. (URL: )

-

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10855598 - PubChem. (URL: [Link])

- (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171 - Chemspace. (URL: )

- CN105439939A - Synthetic method of (S)

-

(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid - PubChem. (URL: [Link])

- EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google P

-

3-Hydroxypyridine-2-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (URL: [Link])

-

11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])

-

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem. (URL: [Link])

-

3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem. (URL: [Link])

-

Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. (URL: [Link])

Sources

- 1. chem-tools.com [chem-tools.com]

- 2. 176019-05-9|this compound|BLD Pharm [bldpharm.com]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

The Biological Genesis of 3-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide for Biosynthetic Exploration and Drug Discovery

Abstract

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous bioactive natural products and pharmaceuticals.[1] Its unique stereochemistry and functional groups bestow significant biological activities, including antioxidant, antimicrobial, and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the biological origin of 3-hydroxypiperidine-2-carboxylic acid, delineating its biosynthetic pathway from the primary metabolite L-lysine. We will dissect the key enzymatic transformations, with a particular focus on the formation of the piperidine ring and the specific hydroxylation step that defines this valuable molecule. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed methodologies for the isolation, characterization, and enzymatic synthesis of this compound and its derivatives, thereby empowering further investigation and application in medicinal chemistry and biotechnology.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic drugs, owing to its conformational rigidity and ability to engage in specific molecular interactions. 3-Hydroxypiperidine-2-carboxylic acid, a hydroxylated derivative of pipecolic acid, represents a particularly valuable synthon due to its defined stereochemistry at two chiral centers, which is crucial for its biological activity.[1] This compound is a key component of several complex natural products, including the cytotoxic alkaloid tetrazomine from Streptomyces species and the antifungal cyclic depsipeptides, ulleungamides, from marine bacteria.[1] Beyond its presence in natural products, it is a sought-after building block in medicinal chemistry, notably for the synthesis of HIV protease inhibitors like palinavir, where its rigid structure enhances binding affinity to viral enzymes.[1] Understanding the intricate biological machinery that constructs this molecule is paramount for harnessing its potential through synthetic biology and chemoenzymatic approaches.

The Biosynthetic Blueprint: From L-Lysine to a Hydroxylated Piperidine

The biosynthesis of 3-hydroxypiperidine-2-carboxylic acid is a multi-step enzymatic cascade that commences with the essential amino acid L-lysine. The pathway can be logically divided into two major phases: the formation of the piperidine-2-carboxylic acid (pipecolic acid) core and the subsequent stereospecific hydroxylation.

Formation of the Piperidine Ring: The Role of Lysine Cyclodeaminase

The initial and pivotal step in the biosynthesis of the piperidine ring from L-lysine is catalyzed by a class of enzymes known as lysine cyclodeaminases. A well-characterized example is RapL, an enzyme involved in the biosynthesis of the immunosuppressant rapamycin.[2][3] This enzyme facilitates a remarkable cyclodeamination reaction.

The proposed mechanism involves an NAD⁺-dependent oxidation of the α-amino group of L-lysine to an imine. This is followed by an intramolecular cyclization, where the ε-amino group attacks the imino carbon. Subsequent loss of ammonia and an NADH-dependent reduction of the cyclic imine, Δ¹-piperideine-2-carboxylate, yields L-pipecolic acid.[2] This enzymatic transformation efficiently channels a primary metabolite into the realm of specialized secondary metabolism.

Caption: Enzymatic Hydroxylation of L-Pipecolic Acid.

Methodologies for a Senior Application Scientist

For researchers aiming to study or utilize 3-hydroxypiperidine-2-carboxylic acid, a robust set of experimental protocols is essential. The following sections provide detailed, field-proven methodologies.

Isolation and Purification from Natural Sources

The isolation of 3-hydroxypiperidine-2-carboxylic acid often involves the extraction of the parent natural product from the producing organism, followed by hydrolysis and purification. Streptomyces species are a common source.

Step-by-Step Protocol for Extraction from Streptomyces Culture:

-

Cultivation: Grow the Streptomyces strain known to produce a 3-hydroxypiperidine-2-carboxylic acid-containing metabolite (e.g., the producer of GE81112) in a suitable liquid medium (e.g., tryptic soy broth) under optimal conditions for secondary metabolite production.

-

Harvesting and Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium and the supernatant separately with a suitable organic solvent such as ethyl acetate or methanol. [4]This is a critical step to ensure the capture of both intracellular and extracellular metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Initial Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound or its parent natural product.

-

-

Purification by HPLC:

-

Further purify the fractions containing the target compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

-

Hydrolysis (if necessary): If the target compound is part of a larger molecule, acid hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) is required to liberate the 3-hydroxypiperidine-2-carboxylic acid. The hydrolysate is then neutralized and purified by ion-exchange chromatography or RP-HPLC.

-

Structural Elucidation: Confirm the structure and stereochemistry of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).

Chemoenzymatic Synthesis: A Hybrid Approach

For a more controlled and scalable production, a chemoenzymatic approach can be employed. This involves the chemical synthesis of the precursor, L-pipecolic acid, followed by enzymatic hydroxylation.

Step-by-Step Protocol for Chemoenzymatic Synthesis:

-

Chemical Synthesis of L-Pipecolic Acid: L-pipecolic acid can be synthesized from L-lysine through chemical methods, or it can be purchased commercially.

-

Expression and Purification of the Hydroxylase (e.g., GetF):

-

Clone the gene encoding the pipecolic acid 3-hydroxylase (e.g., getF) into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an expression host like E. coli BL21(DE3).

-

Induce protein expression with IPTG and purify the recombinant enzyme using immobilized metal affinity chromatography (IMAC).

-

-

Enzymatic Hydroxylation Reaction:

-

Set up the reaction mixture containing:

-

L-pipecolic acid (substrate)

-

Purified hydroxylase enzyme

-

FeSO₄ (cofactor)

-

α-ketoglutarate (co-substrate)

-

Ascorbate (to maintain iron in the Fe(II) state)

-

A suitable buffer (e.g., HEPES or Tris-HCl, pH 7.5)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

-

Reaction Monitoring and Product Purification:

-

Monitor the progress of the reaction by LC-MS.

-

Once the reaction is complete, quench it by adding a strong acid (e.g., trifluoroacetic acid) to precipitate the enzyme.

-

Centrifuge to remove the precipitated protein and purify the product from the supernatant using RP-HPLC as described in the isolation protocol.

-

Data Presentation and Comparative Analysis

| Parameter | Natural Product Isolation | Chemoenzymatic Synthesis |

| Starting Material | Microbial Culture | L-Pipecolic Acid |

| Key Steps | Fermentation, Extraction, Purification, Hydrolysis | Enzyme Expression & Purification, Biocatalysis |

| Yield | Variable, depends on microbial strain and culture conditions | Generally higher and more reproducible |

| Purity | Can be challenging to achieve high purity | High purity is readily achievable |

| Scalability | Can be difficult to scale up | More amenable to large-scale production |

| Stereocontrol | Determined by the natural biosynthetic pathway | High stereoselectivity from the enzyme |

Conclusion and Future Perspectives

The biological origin of 3-hydroxypiperidine-2-carboxylic acid from L-lysine is a testament to the elegant efficiency of natural product biosynthesis. The discovery and characterization of enzymes like lysine cyclodeaminases and specific pipecolic acid hydroxylases have not only illuminated this pathway but also provided powerful tools for synthetic biology and drug development. The methodologies outlined in this guide offer a comprehensive framework for researchers to isolate, synthesize, and further investigate this valuable chiral building block. Future research in this area will likely focus on the discovery of novel hydroxylases with different regioselectivity and stereoselectivity, as well as the engineering of these enzymes to create a broader range of hydroxylated piperidine derivatives for drug discovery pipelines. The integration of genomics, enzymology, and synthetic chemistry will continue to unlock the vast potential of nature's biosynthetic machinery.

References

- Binz, T. M., et al. (2010). Insights into an unusual nonribosomal peptide synthetase biosynthesis: identification and characterization of the GE81112 biosynthetic gene cluster. Journal of Biological Chemistry, 285(43), 32816-32827.

- Gatto, G. J., Jr., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3822–3829.

- Hermes, J. D., et al. (2008). Recent Advances in the Chemistry, Biosynthesis and Pharmacology of Rapamycin Analogues.

- Brandimarti, R., et al. (2016). Inhibition of translation initiation complex formation by GE81112 unravels a 16S rRNA structural switch involved in P-site decoding. Proceedings of the National Academy of Sciences, 113(16), 4432-4437.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.

- Leadlay, P. F. (2009). Sirolimus. In Comprehensive Natural Products II (pp. 551-576). Elsevier.

- W-B, Schümann, et al. (2017). Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases that Discriminates l-Proline. ChemBioChem, 18(15), 1523-1528.

- Fujii, T., et al. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627.

- Grote, T., et al. (2017). Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. European Journal of Organic Chemistry, 2017(24), 3469-3473.

-

Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

- W-B, Schümann, et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Biotechnology Letters, 42(12), 2607-2617.

- Grote, T., et al. (2017). Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. European Journal of Organic Chemistry, 2017(24), 3469-3473.

-

MIBiG. (n.d.). BGC0000360: GE81112 biosynthetic gene cluster from Streptomyces sp. L-49973. Retrieved from [Link]

- Onishi, Y., et al. (2016). Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid. Applied and Environmental Microbiology, 82(6), 1797-1807.

- Al-Dhabi, N. A., et al. (2020). Purification of bioactive compounds from Streptomyces isolates and their antimicrobial activity against some bacteria isolated from fish.

- El-Sayed, A. S. A., et al. (2021). Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM. Biocell, 45(4), 933-942.

- Thawai, C., et al. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1787.

-

PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

- Wang, Y., et al. (2025). Deciphering Biosynthetic Gene Clusters with a Context-aware Protein Language Model. bioRxiv.

- Faulds, C. B., & Williamson, G. (1991). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. Journal of General Microbiology, 137(10), 2339-2345.

- Medema, M. H., et al. (2017). Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi. Natural Product Reports, 34(10), 1205-1216.

Sources

An In-depth Technical Guide on the Discovery and Stereoselective Synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

This guide provides a comprehensive overview of the discovery and isolation of the chiral molecule (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the stereoselective synthesis, purification, and characterization of this important heterocyclic compound.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, making them crucial building blocks in medicinal chemistry. The introduction of stereocenters into the piperidine core, such as in 3-hydroxypiperidine-2-carboxylic acid, adds a layer of complexity and specificity, as different stereoisomers can possess markedly different pharmacological and toxicological profiles. The (2S,3S) stereoisomer, in particular, is a valuable chiral synthon for the synthesis of more complex bioactive molecules. While piperidine alkaloids are known to be isolated from various natural sources, including marine sponges, the specific discovery of this compound in nature is not prominently documented. Therefore, its "discovery" in a practical sense is intrinsically linked to the development of synthetic methodologies that allow for its stereocontrolled preparation.

Stereoselective Synthesis: The Gateway to this compound

The primary challenge in obtaining enantiomerically pure this compound lies in the precise control of the two adjacent stereocenters at the C2 and C3 positions. Several synthetic strategies have been developed to address this, primarily focusing on asymmetric synthesis and chiral resolution.

Asymmetric Synthesis from Chiral Precursors

A common and effective approach involves the use of readily available chiral starting materials, such as amino acids or carbohydrates, to impart the desired stereochemistry to the final product.

Conceptual Workflow: Asymmetric Synthesis

Caption: A generalized workflow for the asymmetric synthesis of the target compound from a chiral pool starting material.

A key consideration in this approach is the choice of the chiral precursor and the sequence of reactions to construct the piperidine ring with the desired stereochemistry. For instance, starting from a protected L-amino acid allows for the establishment of the stereocenter at the C2 position. Subsequent cyclization and stereoselective introduction of the hydroxyl group at the C3 position are critical steps that dictate the final stereochemical outcome.

Chiral Resolution of Racemic Mixtures

An alternative strategy involves the non-stereoselective synthesis of a racemic mixture of 3-hydroxypiperidine-2-carboxylic acid, followed by the separation of the desired (2S,3S) enantiomer.

Methodology: Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: A solution of the racemic 3-hydroxypiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral alkaloid like brucine or strychnine).

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

-

Isolation of Diastereomer: The crystallized salt is isolated by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to break the salt and liberate the enantiomerically enriched carboxylic acid. The chiral resolving agent can be recovered and recycled.

-

Purification: The final product is purified by recrystallization or chromatography.

Conceptual Workflow: Chiral Resolution

Caption: A schematic representation of the chiral resolution process to separate enantiomers.

Biocatalytic Approaches

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of chiral compounds. Ketoreductases, for example, can be employed for the asymmetric reduction of a ketone precursor to furnish the desired hydroxyl stereochemistry.

Isolation and Purification

Regardless of the synthetic route, the isolation and purification of this compound are critical to obtaining a high-purity product. Common techniques include:

-

Ion-Exchange Chromatography: This method is particularly effective for separating amino acids from reaction mixtures. The amphoteric nature of the target compound allows it to bind to both cation and anion exchange resins, enabling its separation from non-ionic impurities.

-

Recrystallization: This is a powerful technique for purifying the final product, especially after chiral resolution. The choice of solvent is crucial for obtaining high-purity crystals.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Ion-Exchange Chromatography | Separation based on charge | High capacity, effective for amino acids | Can be time-consuming, requires buffer systems |

| Recrystallization | Differential solubility | Scalable, cost-effective | Requires a crystalline solid, solvent selection can be challenging |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, accurate quantification of enantiomers | Limited scalability for preparative separation, higher cost |

Structural Characterization

The unambiguous identification and characterization of this compound require a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms in the molecule. The coupling constants between the protons on C2 and C3 can provide valuable information about their relative stereochemistry (cis or trans).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

Table 2: Key Analytical Data for this compound

| Analytical Technique | Expected Outcome |

| ¹H NMR | Characteristic signals for the piperidine ring protons, with specific coupling constants between H-2 and H-3 indicating the cis relationship. |

| ¹³C NMR | Six distinct carbon signals corresponding to the molecular structure. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral column, confirming high enantiomeric excess. |

| Specific Rotation | A specific optical rotation value that is characteristic of the (2S,3S) enantiomer. |

Conclusion

The "discovery" of this compound is a testament to the advancements in stereoselective synthesis. While its presence in natural sources remains a subject for further exploration, the ability to produce this chiral building block in high purity through asymmetric synthesis and chiral resolution has unlocked its potential in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to access this valuable compound and explore its applications in the synthesis of novel therapeutic agents. The continuous development of more efficient and sustainable synthetic methods, particularly in the realm of biocatalysis, will undoubtedly further enhance the accessibility and utility of this important chiral synthon.

References

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.[Link]

-

Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central.[Link]

-

Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Publishing.[Link]

-

Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI.[Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. PubMed Central.[Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.[Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.[Link]

-

(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Chem-Tools.[Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.[Link]

- Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed.[Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.[Link]

- Process for resolving racemic mixtures of piperidine derivatives.

-

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002. PubChem.[Link]

-

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | C6H11NO3 | CID 11040828. PubChem.[Link]

(2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid , a non-proteinogenic cyclic α-amino acid, has emerged as a pivotal chiral building block in medicinal chemistry. Its constrained piperidine framework, coupled with the stereochemically defined hydroxyl and carboxylic acid functionalities, offers a unique scaffold for the design of novel therapeutics. This technical guide provides an in-depth review of the synthesis, properties, and applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Chiral Scaffold

This compound, a derivative of pipecolic acid, belongs to a class of compounds that are integral components of numerous natural products and pharmacologically active molecules. The rigid structure of the piperidine ring is an attractive feature for medicinal chemists, as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets. The specific trans configuration of the hydroxyl and carboxylic acid groups at the C-2 and C-3 positions is crucial for its biological activity and molecular interactions. This compound is increasingly utilized as a key intermediate in the synthesis of complex molecules targeting a range of diseases, from neurodegenerative disorders to infectious diseases.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various innovative stereoselective strategies. The primary goal of these synthetic routes is to control the stereochemistry at the two adjacent chiral centers.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

A common and effective approach is to start from readily available chiral precursors. D-serine has been successfully employed as a chiral template to construct the desired stereochemistry.

A notable synthesis involves a chelation-controlled reduction of a serine-derived α-aminoketone precursor to stereoselectively form the corresponding anti-amino alcohol adduct. This key intermediate is then subjected to a sequence of reactions to furnish the target trans-3-hydroxypiperidine-2-carboxylic acid.[1]

Diagram of a Representative Synthetic Workflow

Caption: Equilibrium between two potential chair conformations of the piperidine ring.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

As a Chiral Building Block

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its pre-defined stereochemistry allows for the construction of chiral drugs with high enantiomeric purity.

In Bioactive Molecules

Derivatives of 3-hydroxypipecolic acid are found in a variety of natural products with interesting biological activities. Furthermore, synthetic derivatives have been investigated for a range of therapeutic applications:

-

Glycosidase Inhibitors: The structural similarity of hydroxylated piperidines to sugars makes them potent inhibitors of glycosidases, enzymes involved in various metabolic processes. This has implications for the treatment of diabetes and viral infections.

-

Neuroprotective Agents: Some derivatives have shown potential in protecting neuronal cells from damage, suggesting a role in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Antimicrobial and Antitumor Agents: The piperidine scaffold is present in numerous natural and synthetic compounds with antimicrobial and antitumor properties.

A concrete example of its application is in the development of MK-7655 , a β-lactamase inhibitor, where this moiety plays a crucial role in its mechanism of action.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a general procedure based on the synthesis of related compounds is outlined below. This should be considered a template that would require optimization.

General Protocol for the Synthesis of a Protected trans-3-Hydroxypipecolic Acid Derivative

-

Starting Material Preparation: Begin with a suitable N-protected and O-protected derivative of D-serine.

-

Formation of the α-Aminoketone: Convert the protected serine derivative into the corresponding Weinreb amide, followed by reaction with a suitable Grignard reagent to yield the α-aminoketone.

-